3-(Pent-4-enamido)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-enamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with pent-4-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to facilitate the formation of the amide bond . The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pent-4-enamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .
Scientific Research Applications
3-(Pent-4-enamido)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(Pent-4-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. For instance, it may bind to active sites of enzymes, altering their activity and influencing metabolic pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-((Pent-4-enyloxy)carbonyl)benzoic acid: Similar in structure but with an enoxy group instead of an enamido group.
3-Nitro-4-aminobenzoic acid: Contains a nitro group and an amino group, differing in functional groups and reactivity.
Uniqueness
The presence of the pent-4-enamido group allows for unique interactions in biochemical and industrial contexts, setting it apart from other benzoic acid derivatives .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(pent-4-enoylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h2,4-6,8H,1,3,7H2,(H,13,14)(H,15,16) |
InChI Key |
GLBBSGRRUQZEDW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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